Octadecylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

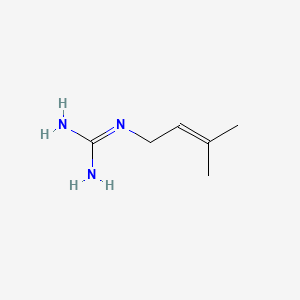

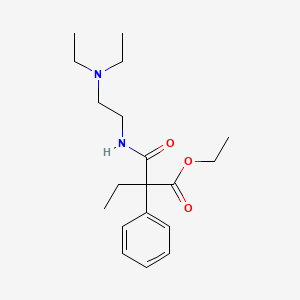

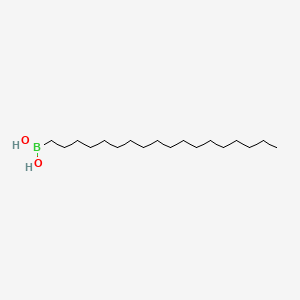

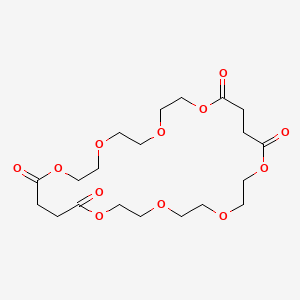

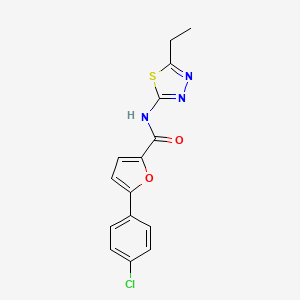

Octadecylboronic acid, also known as 1-Stearylboronic acid or 1-OCTADECANEBORONIC ACID, is a compound with the molecular formula C18H39BO2 . It has a molecular weight of 298.3 g/mol .

Synthesis Analysis

Boronic acids, including Octadecylboronic acid, are relatively simple and well-known to synthesize . They can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates .

Molecular Structure Analysis

The molecular structure of Octadecylboronic acid is represented by the InChI code InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19 (20)21/h20-21H,2-18H2,1H3 . The Canonical SMILES representation is B (CCCCCCCCCCCCCCCCCC) (O)O .

Physical And Chemical Properties Analysis

Octadecylboronic acid has a molecular weight of 298.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 17 . Its exact mass is 298.3043106 g/mol, and it has a topological polar surface area of 40.5 Ų .

科学的研究の応用

Sensing Applications

Octadecylboronic acid is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The unique interactions of boronic acids with proteins enable their use in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein functions and interactions within biological systems .

Separation Technologies

OBA’s interaction with diols also allows for its application in separation technologies. This is particularly useful in the purification processes of biomolecules, where specific binding and release are required .

Development of Therapeutics

Boronic acids, including OBA, are being explored for their potential in therapeutic development. Their ability to bind to various biological molecules makes them candidates for drug design and delivery systems .

Electrophoresis of Glycated Molecules

OBA has been employed in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation, which affects the structure and function of proteins and is related to various diseases .

Analytical Methods and Controlled Release Systems

OBA is used as a building material for microparticles in analytical methods. Additionally, it finds application in polymers for the controlled release of substances like insulin, which is crucial for diabetes management .

Detection of Neurotransmitter Levels

A notable application of OBA is in the detection of dopamine levels, which is vital for diagnosing neurological conditions such as Parkinson’s disease. A bioluminescent device containing OBA has been developed for this purpose, although it requires further refinement for clinical sensitivity .

Carbohydrate Chemistry and Glycobiology

Lastly, OBA plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental components of living organisms .

Safety And Hazards

特性

IUPAC Name |

octadecylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBMZFQJKWYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196181 |

Source

|

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecylboronic acid | |

CAS RN |

4445-09-4 |

Source

|

| Record name | 1-Stearylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)